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Mutaaspergillic acid

Cat. No.: B092380
CAS No.: 15272-17-0
M. Wt: 226.27 g/mol
InChI Key: LLLBVGMYOBFXHJ-UHFFFAOYSA-N
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Description

Historical Discovery and Initial Characterization within Natural Product Chemistry

The investigation into the aspergillic acid family began in the 1940s when Edwin C. White and Justina H. Hill discovered that a strain of the fungus Aspergillus flavus produced a filtrate with bactericidal properties. wikipedia.org In 1943, they successfully isolated the primary active crystalline compound, which they named aspergillic acid due to its fungal origin and acidic characteristics. wikipedia.org

Following this initial discovery, further examination of culture fluids from Aspergillus species revealed a number of related pyrazine (B50134) derivatives. core.ac.uk Mutaaspergillic acid was subsequently identified as a new growth-inhibiting substance. dntb.gov.ua It was reported as a product of Aspergillus oryzae in studies conducted by Nakamura and Shiro in the late 1950s and by Nakamura in 1961. researchgate.netnih.gov The structure of this compound was further elucidated in the following years, with significant contributions published in 1967. d-nb.info While initially associated with A. oryzae, the compound has also been detected in cultures of A. flavus. core.ac.uk

Significance of this compound within the Aspergillic Acid Family

The aspergillic acid family consists of a series of structurally related pyrazine derivatives, which are cyclic hydroxamic acids. wikipedia.org The core chemical feature responsible for their biological activity is the hydroxamic acid functional group, which acts as a powerful iron-chelating agent. core.ac.uknih.gov The chelation of physiologically important metal ions is believed to be the mechanism of their toxic and antibiotic action. wikipedia.org When aspergillic acid binds with iron, it forms a characteristic red pigment known as ferriaspergillin. nih.gov

This compound is a significant member of this family. Its presence in Aspergillus oryzae is particularly noteworthy because the production of aspergillic acids has historically been used as a chemical marker to distinguish Aspergillus flavus from the domesticated form, Aspergillus oryzae. nih.gov While it has been claimed that A. oryzae does not produce aspergillic acids, several reports have confirmed the isolation of related compounds, including this compound and hydroxyaspergillic acid, from this species. nih.gov This finding complicates the taxonomic differentiation based solely on this metabolic trait and underscores the chemical diversity within the genus.

The aspergillic acid family includes several related compounds, each with variations in the side-chain substituents at the 3 and 6 positions of the pyrazinone ring. wikipedia.org

CompoundReported Fungal Source(s)
Aspergillic acidAspergillus flavus
This compoundAspergillus oryzae, Aspergillus flavus
Hydroxyaspergillic acidAspergillus flavus, Aspergillus oryzae
Deoxyaspergillic acidAspergillus flavus
Flavacol (B1615448)Aspergillus flavus

Overview of Research Trajectories in this compound Investigations

Research into mutaaspartic acid has evolved in parallel with the broader investigation of microbial secondary metabolites. The initial phase of research in the mid-20th century was characterized by a classic natural product chemistry approach. This involved the isolation of the compound from fungal cultures, its purification, and the structural elucidation using chemical degradation and spectroscopic methods. Early studies also focused on characterizing its biological activity, particularly its antibiotic and growth-inhibiting properties. core.ac.ukdntb.gov.ua

Subsequent research trajectories have delved into the biosynthesis of the aspergillic acid family. More recent investigations have focused on identifying the genetic basis for their production. Modern genomic analysis of Aspergillus flavus has revealed that a specific gene cluster is responsible for synthesizing aspergillic acid and its precursors. nih.gov These studies use techniques such as generating knock-out mutants to understand the function of individual genes within the cluster, which encode for enzymes like nonribosomal peptide synthetase-like (NRPS-like) enzymes, P450 oxidoreductases, and desaturases. nih.gov

The taxonomic significance of mutaaspartic acid and its relatives continues to be a relevant area of study, particularly in the context of distinguishing between the toxigenic fungus A. flavus and the industrially important A. oryzae, which is used in food fermentation. nih.gov The presence of mutaaspartic acid in A. oryzae challenges older classification methods and fuels ongoing research into the genetic and evolutionary relationship between these closely related fungi. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18N2O3 B092380 Mutaaspergillic acid CAS No. 15272-17-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15272-17-0

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

1-hydroxy-6-(2-hydroxypropan-2-yl)-3-(2-methylpropyl)pyrazin-2-one

InChI

InChI=1S/C11H18N2O3/c1-7(2)5-8-10(14)13(16)9(6-12-8)11(3,4)15/h6-7,15-16H,5H2,1-4H3

InChI Key

LLLBVGMYOBFXHJ-UHFFFAOYSA-N

SMILES

CC(C)CC1=NC=C(N(C1=O)O)C(C)(C)O

Canonical SMILES

CC(C)CC1=NC=C(N(C1=O)O)C(C)(C)O

Other CAS No.

15272-17-0

Origin of Product

United States

Microbial Production and Bioprospecting of Mutaaspergillic Acid

Fungal Producers: Emphasis on Aspergillus oryzae Strains

Mutaaspergillic acid is a carboxylic acid compound produced by certain fungi. nih.govumn.edu While historically associated with Aspergillus flavus, several compounds within the aspergillic acid class, including this compound, have been reported to be produced by strains of Aspergillus oryzae. researchgate.netnih.gov A. oryzae is a filamentous fungus with a long history of use in the production of traditional fermented foods, particularly in East Asia, such as miso, soy sauce, and sake. nih.govfrontiersin.org Its application in these processes is due to its potent ability to secrete enzymes like amylase and protease, which break down starches and proteins. nih.gov

The production of this compound by A. oryzae highlights the fungus's role as a source of various bioactive secondary metabolites. nih.gov It is important to note that while some strains of A. oryzae produce this compound, the production of aspergillic acids has been a distinguishing characteristic between A. flavus and A. oryzae, with the former being the more consistent producer. researchgate.netnih.gov

Fermentation Strategies for this compound Biosynthesis

The industrial production of microbial metabolites like this compound relies on carefully controlled fermentation strategies. The two primary methods employed are submerged fermentation and solid-state fermentation, each with distinct considerations for optimizing yield.

Submerged fermentation (SmF) involves the cultivation of microorganisms in a liquid nutrient broth. byjus.com This method is widely used for the production of various metabolites, including organic acids and enzymes, and accounts for approximately 80% of citric acid world production by Aspergillus niger. scielo.br

Key factors to consider in SmF for this compound production include:

Culture Medium: The composition of the liquid medium, particularly the carbon and nitrogen sources, is critical.

Aeration and Agitation: Adequate oxygen supply and mixing are essential for the growth of aerobic fungi like A. oryzae.

pH and Temperature Control: Maintaining optimal pH and temperature throughout the fermentation process is crucial for microbial growth and metabolite synthesis.

Fermentation Mode: SmF can be conducted in batch, fed-batch, or continuous modes, with the batch mode being the most common. byjus.com

Table 1: Comparison of Submerged Fermentation Modes

Fermentation Mode Description Advantages
Batch Microorganisms are grown in a fixed volume of medium until nutrients are depleted or product concentration becomes inhibitory. Simple to operate and control.
Fed-Batch Nutrients are added incrementally during the fermentation process. Can achieve higher product yields by avoiding substrate inhibition and catabolite repression.
Continuous Fresh medium is continuously added while an equal volume of used medium is removed. byjus.com Allows for long-term, stable production and high productivity. byjus.com

Solid-state fermentation (SSF) is a process where microorganisms are grown on a solid substrate with minimal free water. niras.commdpi.com This method is particularly well-suited for filamentous fungi and is used in the production of enzymes, organic acids, and traditional fermented foods like koji. niras.comniras.com

Key considerations for SSF in this compound production include:

Substrate Selection: Agro-industrial residues such as wheat bran, rice bran, and sugarcane bagasse are commonly used as substrates. niras.commdpi.com

Moisture Content: The moisture level of the solid substrate is a critical parameter that must be carefully controlled. byjus.com

Aeration: Proper aeration is necessary to provide oxygen and remove metabolic heat.

Temperature and pH: As with SmF, maintaining optimal temperature is crucial, although pH control is more challenging in SSF. byjus.com

Table 2: Key Parameters in Solid-State Fermentation

Parameter Importance
Substrate Provides nutrients and physical support for microbial growth. mdpi.com
Moisture Content Affects microbial growth and enzyme activity. byjus.com
Temperature Influences the rate of microbial growth and metabolite production. mdpi.com
Aeration Essential for aerobic microorganisms to ensure sufficient oxygen supply.
Inoculum The quality and quantity of the microbial starter culture can impact the fermentation process. niras.com

Submerged Fermentation Considerations

Environmental and Cultivation Factors Influencing this compound Production

The production of secondary metabolites like this compound is significantly influenced by various environmental and cultivation factors. nih.govjuniperpublishers.com These factors can affect the growth of the producing microorganism and the expression of the genes responsible for biosynthesis.

The growth and secondary metabolism of fungi are sensitive to a range of environmental cues. nih.govjuniperpublishers.com For instance, in the production of other fungal metabolites, factors such as temperature, pH, light, and nutrient availability have been shown to have a profound impact. nih.gov The production of toxins by Aspergillus flavus in maize, for example, is influenced by temperature and atmospheric drought. mdpi.com Similarly, the microbial diversity in fermented beverages like Shaoxing rice wine is strongly correlated with climatic conditions such as temperature, humidity, and rainfall. nih.gov

Table 3: Influence of Environmental Factors on Microbial Metabolite Production

Environmental Factor General Influence
Temperature Affects the growth rate and enzyme activity of the microorganism. mdpi.comnih.govscielo.org.mx
pH Influences nutrient uptake and the activity of extracellular enzymes. scielo.org.mx
Nutrient Availability The type and concentration of carbon and nitrogen sources can direct metabolic pathways towards either primary or secondary metabolism. nih.gov
Water Activity/Humidity A critical factor, especially in solid-state fermentation, affecting microbial growth and toxin production. mdpi.com
Light Can influence the synthesis of certain secondary metabolites. nih.gov

Biosynthetic Pathway Elucidation and Genetic Regulation of Mutaaspergillic Acid

Proposed Biosynthetic Precursors and Intermediates

The biosynthesis of many fungal secondary metabolites, including pyrazine-containing compounds like mutaasppergillic acid, often originates from primary metabolic pathways. While the specific precursors for mutaasppergillic acid are not explicitly detailed in the provided search results, the biosynthesis of related fungal metabolites offers valuable insights. Generally, the carbon backbone of such compounds is derived from amino acids and intermediates of central carbon metabolism.

For instance, the biosynthesis of other complex organic acids in fungi involves precursors from pathways like the tricarboxylic acid (TCA) cycle and amino acid metabolism. It is plausible that the formation of mutaasppergillic acid similarly utilizes common metabolic building blocks. The elucidation of biosynthetic pathways for other fungal products, such as gyrophoric acid and fusaric acid, highlights the common strategy of employing primary metabolites as starting materials. nih.govresearchgate.net

Enzymatic Mechanisms in Mutaaspergillic Acid Biosynthesis

The synthesis of complex natural products like mutaasppergillic acid is catalyzed by a series of dedicated enzymes. While the specific enzymes for mutaasppergillic acid are not fully characterized in the provided information, the biosynthesis of analogous compounds provides a framework for understanding the potential enzymatic mechanisms. Fungal secondary metabolite biosynthesis often involves large, multifunctional enzymes such as polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs). nih.gov

The biosynthesis of fatty acids, which shares some mechanistic principles with polyketide synthesis, involves a repeating cycle of condensation, reduction, dehydration, and another reduction, catalyzed by a suite of enzymes known as fatty acid synthase (FAS). aocs.orgnih.gov It is likely that the biosynthesis of the core structure of mutaasppergillic acid involves similar enzymatic activities, tailored to produce its unique chemical scaffold. The involvement of tailoring enzymes, such as oxidoreductases, methyltransferases, and aminotransferases, is also expected to modify the initial backbone to yield the final product.

Enzyme Class Potential Role in this compound Biosynthesis
Polyketide Synthase (PKS) / Non-Ribosomal Peptide Synthetase (NRPS)Assembly of the core carbon-nitrogen backbone from simple precursors.
Oxidoreductases (e.g., Dehydrogenases, Oxygenases)Introduction or modification of hydroxyl and keto groups.
MethyltransferasesAddition of methyl groups to the core structure.
AminotransferasesIntroduction of amino groups.
CyclasesFormation of ring structures within the molecule.

Genetic Determinants and Gene Cluster Identification

The genes responsible for the biosynthesis of secondary metabolites in fungi are typically organized into biosynthetic gene clusters (BGCs). nih.gov These clusters contain the genes encoding all the necessary enzymes for the production of a specific metabolite, including the core synthases, tailoring enzymes, and sometimes regulatory and transport proteins.

The identification of the gene cluster for a particular compound is often achieved through genome mining approaches. mdpi.com This involves searching the genome of the producing organism for sequences homologous to known biosynthetic genes, such as PKSs or NRPSs. For example, the gene cluster for neoaspergillic acid, a related compound, was identified by using the core gene from the aspergillic acid cluster as a probe. nih.gov A similar strategy could be employed to identify the mutaasppergillic acid BGC. Once a candidate cluster is identified, its involvement in the biosynthesis of the target compound can be confirmed through gene knockout experiments. nih.gov The availability of tools like antiSMASH facilitates the rapid identification and annotation of secondary metabolite BGCs in fungal and bacterial genomes. semanticscholar.orgsecondarymetabolites.org

Transcriptional and Post-Transcriptional Regulation of Biosynthesis

The production of secondary metabolites like mutaasppergillic acid is tightly regulated to ensure it occurs at the appropriate time and under specific environmental conditions. This regulation occurs at multiple levels, including transcriptional and post-transcriptional control.

Transcriptional Regulation: The expression of genes within a BGC is often controlled by specific transcription factors (TFs). mdpi.comnih.gov These TFs can act as activators or repressors, binding to specific DNA sequences in the promoter regions of the biosynthetic genes to either enhance or block their transcription. ntu.edu.sg Environmental signals, such as nutrient availability, pH, and temperature, as well as developmental cues, can influence the activity of these TFs, thereby modulating the production of the metabolite. mdpi.com For instance, in some fungi, a negative transcriptional factor can suppress the production of related compounds. nih.gov The regulation of secondary metabolism is often complex, involving a network of interacting TFs. nih.gov

Pathway Engineering for Enhanced Production

Metabolic engineering offers a powerful approach to improve the production of valuable compounds like mutaasppergillic acid. nih.gov By manipulating the genetic and regulatory elements of the biosynthetic pathway, it is possible to increase yields and potentially create novel derivatives. frontiersin.orgmdpi.com

Key strategies in pathway engineering include:

Overexpression of Biosynthetic Genes: Increasing the expression levels of the core biosynthetic genes or rate-limiting enzymes can lead to higher product titers. frontiersin.org

Deletion of Competing Pathways: Eliminating or downregulating pathways that compete for the same precursors can redirect metabolic flux towards the desired product. nih.gov

Optimization of Precursor Supply: Enhancing the production of the initial building blocks for the biosynthetic pathway can also boost yields. mdpi.com

Heterologous Expression: Introducing the entire biosynthetic gene cluster into a well-characterized host organism, such as Saccharomyces cerevisiae or Aspergillus niger, can provide a more controlled and efficient production platform. mdpi.commdpi.com This approach can also circumvent native regulatory constraints present in the original producing organism.

Engineering Strategy Objective Example
Gene OverexpressionIncrease the catalytic capacity of the pathway.Upregulating the core PKS/NRPS gene.
Gene KnockoutReduce the formation of byproducts and redirect precursors.Deleting genes for competing secondary metabolite pathways. nih.gov
Promoter EngineeringFine-tune the expression levels of biosynthetic genes.Replacing native promoters with stronger, inducible promoters.
Host EngineeringImprove the overall cellular environment for production.Optimizing precursor pools in a heterologous host. mdpi.com

Advanced Structural Characterization and Elucidation Methodologies for Mutaaspergillic Acid

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Mutaaspergillic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for unambiguous structural assignment.

Based on the established structure of this compound, which is 1-hydroxy-6-(2-hydroxypropan-2-yl)-3-(2-methylpropyl)pyrazin-2-one, specific signals can be predicted. The ¹H NMR spectrum would feature distinct resonances for the isobutyl group protons, including a doublet for the two methyl groups and a multiplet for the methine proton, as well as a singlet for the two methyl groups of the 2-hydroxypropan-2-yl moiety. The pyrazine (B50134) ring would exhibit a single proton signal, appearing as a singlet. uni.lu

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbonyl carbon of the pyrazinone ring would appear at a characteristic downfield shift. Other key signals would include those for the quaternary carbon bearing the hydroxyl group and the carbons of the isobutyl side chain. wisc.edu

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings within the isobutyl group, showing a correlation between the methine proton and the adjacent methylene (B1212753) protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of each proton to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for piecing the molecular fragments together. It would show correlations between the pyrazine ring proton and carbons in the side chains, and between the side-chain protons and carbons within the pyrazinone core, thus confirming their points of attachment.

While the principles of these techniques are well-established, specific, high-resolution NMR spectral data for this compound are not widely available in the reviewed scientific literature. The expected chemical environments are summarized in the table below.

Table 1: Expected NMR Data for this compound
GroupExpected ¹H NMR SignalsExpected ¹³C NMR Signals
Isobutyl Group Doublet (6H), Multiplet (1H), Doublet (2H)Signals for CH₃, CH, and CH₂ carbons
2-Hydroxypropan-2-yl Group Singlet (6H), Singlet (1H, OH)Signals for CH₃ and quaternary C-OH carbons
Pyrazinone Ring Singlet (1H)Signals for C=C and C=O carbons
Hydroxamic Acid Broad Singlet (1H, OH)-

Mass Spectrometry (MS) Techniques in Structural Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), would be employed to determine its exact mass. This experimental mass can then be compared to the calculated mass for the proposed molecular formula, C₁₁H₁₈N₂O₃, to provide strong evidence for its composition. tandfonline.comuni.lu

The monoisotopic mass of this compound is 226.13174 Da. uni.lu In ESI-MS, the compound would typically be observed as protonated [M+H]⁺ or sodiated [M+Na]⁺ ions in positive ion mode, or as a deprotonated [M-H]⁻ ion in negative ion mode.

Tandem mass spectrometry (MS/MS) experiments involve the selection and fragmentation of a specific parent ion (e.g., [M+H]⁺). The resulting fragment ions provide clues about the molecule's structure. For this compound, characteristic fragmentation pathways would include:

Cleavage of the isobutyl side chain.

Loss of a water molecule from the tertiary alcohol group.

Fragmentation of the pyrazinone ring structure.

Analyzing these fragmentation patterns allows researchers to piece together the molecular structure, corroborating data from other spectroscopic methods. libretexts.org Predicted mass-to-charge ratios for common adducts are useful for identifying the compound in complex mixtures. uni.lufrontiersin.org

Table 2: Predicted Mass Spectrometry Data for this compound Adducts
AdductPredicted m/z
[M+H]⁺227.13902
[M+Na]⁺249.12096
[M-H]⁻225.12446
[M+K]⁺265.09490
[M+H-H₂O]⁺209.12900
Data sourced from predicted values. uni.lu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Feature Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and conjugated systems within a molecule.

UV-Visible Spectroscopy: This technique is used to identify chromophores, which are the parts of a molecule that absorb light. The UV-Vis spectrum of this compound recorded in methanol (B129727) shows two distinct absorption maxima (λmax). tandfonline.com These absorptions are characteristic of the conjugated pyrazinone hydroxamic acid system. tandfonline.commsu.edu The presence of multiple bands suggests different electronic transitions occurring within the molecule.

Infrared Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. For this compound, the IR spectrum provides key evidence for its functional groups. udel.edu A notable feature is an absorption band around 1120 cm⁻¹, which is indicative of a tertiary alcohol where the alpha-carbon has branching. tandfonline.comtandfonline.com Other expected characteristic bands would include a strong absorption for the C=O (carbonyl) group of the pyrazinone ring, broad O-H stretching from the alcohol and hydroxamic acid groups, and C-H stretching from the aliphatic side chains. researchgate.net

Table 3: Spectroscopic (UV-Vis and IR) Data for this compound
TechniqueWavelength / WavenumberAssignmentReference
UV-Vis (in Methanol) λmax = 335 nm (ε=8571)π → π* transition of conjugated system tandfonline.com
UV-Vis (in Methanol) λmax = 242 nm (ε=5140)n → π* transition tandfonline.com
Infrared (IR) ~1120 cm⁻¹C-O stretch of branched tertiary alcohol tandfonline.comtandfonline.com
Infrared (IR) ~1650-1700 cm⁻¹ (Expected)C=O stretch (amide/pyrazinone)
Infrared (IR) ~3200-3600 cm⁻¹ (Expected, Broad)O-H stretch (alcohol, hydroxamic acid)

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique involves irradiating a single, high-quality crystal of the compound with X-rays and analyzing the resulting diffraction pattern. researchgate.net The analysis provides a detailed electron density map, from which the precise position of every atom in the molecule can be determined.

For chiral molecules, anomalous dispersion techniques can be used to determine the absolute configuration, often expressed by the Flack parameter. nih.gov However, this compound has been reported to be optically inactive. tandfonline.com This suggests that it is either an achiral molecule or exists as a racemic mixture (an equal mixture of two enantiomers) that crystallizes together. Based on its proposed structure, which contains no chiral centers, this compound is achiral.

Computational Chemistry Approaches to Structural Prediction and Validation

Computational chemistry offers powerful tools for predicting and validating molecular structures and properties. ontosight.ai Methods like Density Functional Theory (DFT) can be used to model the structure of this compound. researchgate.net A typical workflow involves:

Geometry Optimization: A theoretical 3D model of the molecule is built and its geometry is optimized to find the lowest energy (most stable) conformation.

Spectroscopic Prediction: Using the optimized geometry, spectroscopic data such as NMR chemical shifts (¹H and ¹³C) and IR vibrational frequencies can be calculated.

Validation: The computationally predicted spectra are then compared with the experimental spectra. A strong correlation between the predicted and experimental data provides powerful validation for the proposed structure.

Furthermore, computational methods can be used to analyze the molecule's frontier molecular orbitals (HOMO and LUMO) and electrostatic potential surface. This provides insight into the molecule's electronic properties and potential reactivity, which can be valuable for understanding its chemical behavior. While no specific computational studies on this compound were found, such methods are routinely applied to related pyrazinone and natural product structures to aid in their elucidation and to understand their properties. diva-portal.org

Synthesis and Chemical Modification of Mutaaspergillic Acid and Its Analogues

Total Synthesis Strategies of Mutaaspergillic Acid

The total synthesis of racemic aspergillic acid and neoaspergillic acid has been successfully achieved, providing a foundational strategy for accessing mutaasppergillic acid and its analogues. A key approach involves the construction of the core 2-hydroxypyrazine-1-oxide ring system followed by the introduction of appropriate side chains.

A notable total synthesis of (±)-aspergillic acid and (±)-neoaspergillic acid was reported by Masaki and Ohta. The strategy commenced with the nitrosation of ethyl 2-oxocyclopentanecarboxylate to yield the corresponding oxime. This intermediate was then subjected to a Beckman rearrangement, followed by chlorination and amination to produce an aminopyrazine precursor. Subsequent condensation with an appropriate α-keto acid derivative led to the formation of the pyrazinone ring. The final steps involved N-oxidation to introduce the hydroxamic acid functionality.

A generalized retrosynthetic analysis for aspergillic acid analogues is depicted below:

Retrosynthetic Approach to Aspergillic Acid Analogues

Generated code

The biosynthesis of aspergillic acid involves the condensation of two amino acids, L-leucine and L-isoleucine. frontiersin.org This biological pathway inspires chemical syntheses that utilize amino acid derivatives as starting materials to construct the substituted pyrazinone scaffold.

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the efficiency and selectivity of enzymatic reactions with the versatility of chemical synthesis, offering a powerful strategy for producing complex molecules like mutaasppergillic acid analogues. sphinxsai.comnih.gov

The biosynthesis of aspergillic and neoaspergillic acids is initiated by a non-ribosomal peptide synthetase (NRPS)-like enzyme, AsaC, which condenses two α-amino acid molecules to form a pyrazinone precursor. frontiersin.org For aspergillic acid, these precursors are L-leucine and L-isoleucine, while for neoaspergillic acid, two molecules of L-leucine are used. frontiersin.org The resulting deoxyaspergillic acid or flavacol (B1615448) is then hydroxylated by a P450 oxidase (AsaD) to yield the final hydroxamic acid. frontiersin.org

A plausible chemoenzymatic strategy could involve:

Enzymatic Pyrazinone Formation : Utilizing a transaminase (ATA) to catalyze the amination of an α-diketone precursor. The resulting α-amino ketone can then undergo dimerization to form the pyrazine (B50134) ring. d-nb.info This mimics the initial condensation step in the natural biosynthetic pathway.

Chemical Modification : Standard chemical methods can be employed to modify the side chains of the pyrazinone core, allowing for the creation of a diverse library of analogues.

Enzymatic N-Hydroxylation : The final N-hydroxylation step to form the cyclic hydroxamic acid can be achieved using an amidase with acyltransferase activity or a P450 monooxygenase, similar to the AsaD enzyme in the natural pathway. researchgate.net Amidases have been successfully used in the chemoenzymatic synthesis of other hydroxamic acids, such as vorinostat. researchgate.net

This modular approach allows for the flexible production of various mutaasppergillic acid analogues by altering the initial substrates and the enzymes used in the key transformation steps.

Design and Synthesis of this compound Derivatives and Analogues

The design and synthesis of derivatives and analogues of mutaasppergillic acid are primarily driven by the desire to explore and modulate their biological activities. The natural diversity of this compound class, such as aspergillic acid and neoaspergillic acid, arises from the use of different amino acid building blocks by the producing organisms. usda.govresearchgate.net

Synthetic efforts have focused on mimicking this natural strategy and expanding upon it. Key strategies include:

Varying Amino Acid Precursors : The total synthesis can be adapted to use different α-amino acids to generate analogues with varied alkyl or aryl side chains at positions 3 and 6 of the pyrazinone ring. For example, using two molecules of L-leucine yields neoaspergillic acid. usda.gov

Modification of the Pyrazinone Core : Chemical synthesis allows for modifications that are not accessible through biosynthesis. This includes the synthesis of pyrazine cyclic hydroxamic acids with different substitution patterns. nih.gov For instance, condensation of an α-dicarbonyl compound with a hydroxamic acid can lead to 3,5-disubstituted pyrazine hydroxamic acids, which are isomeric to the naturally occurring 3,6-disubstituted compounds.

Synthesis of Related Heterocyclic Systems : Analogues based on related heterocyclic scaffolds, such as quinoxaline-1,4-dioxides and other pyrazine derivatives, have been synthesized and evaluated for their biological activities. sphinxsai.comjyoungpharm.in

The table below summarizes some of the key analogues and their synthetic origin.

Compound NamePrecursor Amino AcidsSynthetic Strategy
Aspergillic acid L-leucine & L-isoleucineBiosynthesis / Total Synthesis
Neoaspergillic acid Two L-leucine moleculesBiosynthesis / Total Synthesis
Hydroxyaspergillic acid L-leucine & L-isoleucineBiosynthesis (further oxidation)
Neohydroxyaspergillic acid Two L-leucine moleculesBiosynthesis (further oxidation)
Deoxyaspergillic acid L-leucine & L-isoleucineBiosynthetic precursor

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies aim to identify the chemical features of a molecule that are responsible for its biological effects, guiding the design of more potent and selective compounds. cabidigitallibrary.org For mutaasppergillic acid analogues, SAR studies have provided key insights into the determinants of their biological activity.

Key findings from SAR studies on aspergillic acid and its analogues include:

The Hydroxamic Acid Moiety : The cyclic hydroxamic acid group is essential for the biological activity of these compounds. wikipedia.org This functional group is a strong chelator of metal ions, particularly iron (Fe³⁺), and its ability to bind these ions is believed to be central to its mechanism of action. wikipedia.org Reduction of the hydroxamic acid to the corresponding deoxy product, such as deoxyaspergillic acid, leads to a loss of activity.

Pyrazine Ring Modifications : Studies on related pyrazinoic acid analogues have shown that substitutions on the pyrazine ring can significantly modulate biological activity. For example, the introduction of alkylamino groups at different positions on the ring has been shown to enhance the potency of some pyrazinoic acid analogues. nih.gov

These SAR insights are crucial for the rational design of new mutaasppergillic acid derivatives with potentially improved therapeutic properties.

Molecular and Cellular Mechanisms of Action of Mutaaspergillic Acid

Biological Targets and Receptor Interactions (In Vitro Studies)

The primary biological target of the aspergillic acid family, including mutaaspergillic acid, appears to be metal ions, specifically ferric iron (Fe³⁺). The mechanism is not one of conventional receptor-ligand binding but rather a potent metal chelation activity. mdpi.comwikipedia.org

The key functional group responsible for this action is the hydroxamic acid moiety (-N(OH)C=O) within the pyrazinone ring system. mdpi.com This group acts as a powerful bidentate ligand, enabling the molecule to sequester essential metal ions from the environment. This activity classifies aspergillic acid and its analogues as siderophores—low-molecular-mass compounds produced by microorganisms to scavenge iron from their surroundings. mdpi.comresearchgate.netunl.pt Iron is critical for numerous cellular processes, and its sequestration by these molecules effectively starves microbial cells of this vital nutrient. unl.ptehaweb.org

In vitro studies on aspergillic acid demonstrate that it readily forms a stable, colored complex with ferric ions, a compound identified as ferriaspergillin. researchgate.netresearchgate.net This iron-binding capacity is considered the likely mechanism of its toxic and antimicrobial action. mdpi.com The interaction is so integral to its function that the presence of ferric ions can interfere with the antimicrobial activity of aspergillic acid. researchgate.net While direct studies on this compound's binding affinity or specific receptor interactions are not extensively documented, its structural similarity to aspergillic acid strongly suggests an identical iron-chelating mechanism of action.

Table 1: Biological Activities of Aspergillic Acid and Related Compounds
CompoundChemical ClassReported Biological ActivityProducing Organism (Example)Reference
This compoundCarboxylic acid / PyrazinoneGrowth inhibitor against hiochi-bacteriaAspergillus oryzae nih.govd-nb.infonih.gov
Aspergillic acidCarboxylic acid / PyrazinoneAntimicrobial, Antihypertensive, Antifungal, SiderophoreAspergillus flavus d-nb.inforesearchgate.netthegoodscentscompany.com
Hydroxyaspergillic acidCarboxylic acid / PyrazinoneLower antibacterial activity than aspergillic acidAspergillus flavus nih.govinnovareacademics.in
Neoaspergillic acidCarboxylic acid / PyrazinoneAntibacterial, Antifungal, AntitumoralAspergillus sclerotiorum researchgate.netinnovareacademics.in

Inhibitory Effects on Specific Microbial Growth Pathways

The antimicrobial effect of this compound is a direct consequence of its iron-chelating activity. By functioning as a siderophore, it deprives bacteria of iron, thereby inhibiting metabolic pathways essential for growth and proliferation. researchgate.netresearchgate.net this compound has been specifically identified as a growth inhibitor against hiochi-bacteria, which are notorious spoilers of Japanese sake. nih.govd-nb.infooup.com

The general mechanism of action for antimicrobial agents that function by nutrient deprivation involves the shutdown of numerous cellular processes. Iron is a required cofactor for a wide array of enzymes and proteins involved in fundamental pathways, including:

Cellular Respiration: Iron is a key component of cytochromes and iron-sulfur clusters in the electron transport chain.

DNA Synthesis and Repair: Ribonucleotide reductase, the enzyme that catalyzes the formation of deoxyribonucleotides for DNA synthesis, is iron-dependent. semanticscholar.org

Amino Acid Biosynthesis: Several enzymes in amino acid synthesis pathways require iron. nih.gov

By sequestering available iron, this compound effectively inhibits these pathways, leading to a bacteriostatic (growth-inhibiting) effect at lower concentrations. researchgate.net At higher concentrations, the profound metabolic disruption can become bactericidal (lethal). researchgate.net Studies on the related aspergillic acid have shown it to be active against Mycobacterium tuberculosis, with the proposed mechanism being the interference with iron utilization by the bacillus. researchgate.net

Biochemical Pathways Modulated by this compound (e.g., Enzyme Inhibition)

The primary mode of biochemical pathway modulation by this compound is the inhibition of iron-dependent enzymes. This inhibition is not typically a direct binding to the enzyme's active site in a competitive or non-competitive manner, but rather an indirect effect caused by the removal of the essential iron cofactor. researchgate.netnih.gov

Many enzymes, known as metalloenzymes, require a metal ion to perform their catalytic function. This compound, by acting as a potent iron chelator, reduces the bioavailability of ferric ions, preventing their incorporation into these enzymes or stripping them from the enzyme structure. This leads to the formation of an inactive apoenzyme, effectively halting the biochemical pathway it participates in.

While specific enzyme inhibition constants (such as IC₅₀ or Kᵢ) for this compound have not been prominently reported in the literature, the mechanism strongly implies that it would show inhibitory activity against a broad range of iron-dependent enzymes. Examples of enzyme classes that would be susceptible to this mode of inhibition include:

Cytochromes: Heme-containing proteins essential for electron transport.

Catalases and Peroxidases: Heme-containing enzymes that protect against oxidative stress.

Aconitase: An iron-sulfur protein in the citric acid cycle.

Ribonucleotide Reductase: A key enzyme in the synthesis of DNA precursors. semanticscholar.org

Therefore, the modulation of biochemical pathways by this compound is a downstream effect of its primary function as an iron scavenger.

Intercellular Communication Modulation (e.g., Quorum Sensing Interference)

Recent research has uncovered a direct link between the aspergillic acid metabolic pathway and intercellular communication in the producing fungus, Aspergillus flavus. This connection is mediated through a density-dependent mechanism known as quorum sensing (QS). researchgate.netnih.gov

In A. flavus, an oxylipin-based QS system regulates the balance between the formation of asexual spores (conidia) and hardened survival structures (sclerotia). nih.govmdpi.com A key transcription factor in this signaling network, ZfpA, has been shown to regulate this morphological switch. researchgate.net Significantly, the overexpression of zfpA not only alters fungal development but also upregulates the production of aspergillic acid. researchgate.netnih.gov

This finding positions aspergillic acid as a tissue-specific secondary metabolite whose synthesis is controlled by a fungal quorum sensing network. The regulation is intertwined with the molecule's function in metal chelation. researchgate.netnih.gov While this demonstrates that aspergillic acid is part of a fungal communication system, there is currently no evidence to suggest that this compound or its analogues actively interfere with or inhibit bacterial quorum sensing systems (e.g., by acting as an antagonist to bacterial QS receptors like LasR). plos.orgtandfonline.com The role of this compound appears to be that of an effector molecule within the producing organism's own signaling pathways, rather than an inter-kingdom inhibitor of communication.

Advanced Analytical Methods for Mutaaspergillic Acid Research

Chromatographic Separation Techniques

Chromatography is a fundamental technique used to separate the components of a mixture. wikipedia.org For mutaaspergillic acid, various chromatographic methods are employed to isolate it from complex samples.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. wikipedia.org It relies on pumps to pass a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. wikipedia.org Each component in the sample interacts slightly differently with the adsorbent material, causing different flow rates for the different components and leading to the separation of the components as they flow out of the column. wikipedia.org

In the context of analyzing acidic compounds, reverse-phase HPLC is a common approach. nih.gov This method uses a nonpolar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For acidic compounds like this compound, the pH of the mobile phase can be adjusted to control the ionization of the acid, thereby influencing its retention on the column. The use of a UV detector is common for detecting the separated components. nih.gov

Gas Chromatography (GC) is a widely used analytical technique for separating and analyzing compounds that can be vaporized without decomposition. nih.gov GC is frequently used for the analysis of fatty acids and other volatile organic compounds. nih.govimpact-solutions.co.uk However, compounds like amino acids and some organic acids, which are non-volatile or thermally unstable, require a derivatization step to increase their volatility before GC analysis. thermofisher.comsigmaaldrich.com

For a compound like this compound, which is a type of hydroxamic acid, direct analysis by GC may be challenging due to its polarity and potential for thermal degradation. Derivatization techniques, such as silylation, are often employed to convert polar functional groups (-OH, -NH, -COOH) into more volatile and thermally stable derivatives. mdpi.comresearchgate.net These derivatized compounds can then be effectively separated and detected by GC, often coupled with a mass spectrometer for identification. mdpi.com The choice of derivatizing agent and reaction conditions is critical for achieving complete derivatization and obtaining accurate results. sigmaaldrich.com

Countercurrent distribution is a separation technique based on the differential partitioning of solutes between two immiscible liquid phases. This method has been successfully employed for the separation of this compound from hydroxyaspergillic acid. tandfonline.comtandfonline.comoup.comjst.go.jp The process involves a series of extractions in a specialized apparatus, allowing for the separation of compounds with very similar distribution coefficients. tandfonline.com

In one study, a crude crystalline mixture containing both this compound and hydroxyaspergillic acid was subjected to countercurrent distribution between ethyl acetate (B1210297) and a citrate (B86180) buffer solution (pH 6.2). tandfonline.com This process effectively separated the two compounds, leading to the isolation of pure this compound. tandfonline.com The homogeneity of the isolated this compound was confirmed by subjecting it to further countercurrent distribution, which resulted in a distribution curve that aligned with the theoretical curve for a pure substance. tandfonline.com

Gas Chromatography (GC)

Hyphenated Techniques for Identification and Quantification

Hyphenated techniques combine a separation method with a spectroscopic detection method, providing a powerful tool for the analysis of complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. measurlabs.com This technique is particularly well-suited for the analysis of non-volatile and thermally labile compounds, making it a valuable tool for the study of this compound. measurlabs.com In LC-MS, the eluent from the LC column is introduced into the ion source of the mass spectrometer, where the analyte molecules are ionized. The resulting ions are then separated based on their mass-to-charge ratio, allowing for their identification and quantification. measurlabs.com

Research has utilized LC-MS for the analysis of various fungal metabolites, including compounds structurally related to this compound. For instance, in an analysis of materials contaminated with Aspergillus oryzae, LC/MS-MS was used to identify a range of secondary metabolites. sci-hub.se this compound was detected with a molecular weight of 226.27 and a retention time of 19 minutes. sci-hub.se The high sensitivity and selectivity of LC-MS make it a preferred method for detecting and quantifying trace amounts of such compounds in complex matrices. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique that couples the separation capabilities of gas chromatography with the detection power of mass spectrometry. impact-solutions.co.uk It is a widely used method for the identification and quantification of volatile and semi-volatile organic compounds. researchgate.net As previously mentioned, for non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility for GC analysis. shimadzu.com Following derivatization, the sample is injected into the GC, where the components are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound. mdpi.com

The following table summarizes the key aspects of LC-MS and GC-MS in the context of this compound analysis:

TechniqueSample Volatility RequirementDerivatizationTypical Application for this compound
LC-MS Low to non-volatileNot typically requiredDirect analysis in complex matrices
GC-MS VolatileRequired (e.g., silylation)Analysis of derivatized this compound

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a hyphenated technique that directly couples liquid chromatography with nuclear magnetic resonance spectroscopy. wisdomlib.org This powerful combination allows for the separation of components in a mixture by LC, followed by their structural elucidation using NMR. wisdomlib.orgglobalresearchonline.net While LC-MS is generally more sensitive, LC-NMR provides more detailed structural information, making it an invaluable tool for the identification of unknown compounds in complex mixtures, such as natural product extracts. wisdomlib.org

The application of LC-NMR involves passing the eluent from the LC column through a flow cell within the NMR spectrometer. globalresearchonline.net NMR spectra are acquired as the separated components pass through the cell. There are different modes of operation, including on-flow, stopped-flow, and loop-collection, each offering a trade-off between chromatographic resolution and NMR sensitivity. globalresearchonline.net For the analysis of fatty acids and other natural products, LC-NMR has been shown to be effective, even for compounds that are difficult to separate by chromatography alone. nih.gov Although direct LC-NMR studies specifically on this compound are not widely reported, the technique's proven capability in analyzing structurally similar natural products suggests its potential utility in future research on this compound.

The following table outlines the different modes of LC-NMR operation:

LC-NMR ModeDescription
On-flow NMR spectra are continuously acquired as the eluent flows through the NMR probe. globalresearchonline.net
Stopped-flow The chromatographic flow is stopped when a peak of interest is in the NMR flow cell to allow for longer acquisition times and more detailed NMR experiments.
Loop-collection Peaks are collected in storage loops after the LC separation and before being transferred to the NMR for analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Chemometric Approaches in this compound Analysis

Chemometrics integrates mathematical and statistical methods to analyze chemical data, proving indispensable for interpreting the complex, high-dimensional datasets generated in modern analytical chemistry. pharmacyjournal.net In the context of this compound research, particularly in studies involving its production by fungi like Aspergillus species, analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) produce vast amounts of data. mdpi.comanimbiosci.org Chemometric approaches are essential for extracting meaningful information from this data, for example, to optimize fermentation conditions for improved yields or to identify specific metabolic patterns associated with its production. mdpi.comsemanticscholar.org

The primary goal is often to move beyond simple univariate analysis, which examines one variable at a time, to multivariate analysis (MVA), which explores the relationships among many variables simultaneously. creative-proteomics.comeurachem.org This is crucial in metabolomics, where the production of a single secondary metabolite like this compound is part of a complex network of biochemical pathways. nih.govnih.gov Commonly applied chemometric methods include Principal Component Analysis (PCA) for data exploration and Partial Least Squares (PLS) for predictive modeling and classification. metabolomics.senih.gov

Principal Component Analysis (PCA)

PCA is an unsupervised pattern recognition technique used to reduce the dimensionality of complex datasets. metwarebio.comresearchgate.net It transforms the original, often correlated variables into a smaller set of new, uncorrelated variables called principal components (PCs). metwarebio.com The first principal component (PC1) accounts for the largest possible variance in the data, with each subsequent component explaining a decreasing amount of the remaining variance. metabolomics.se

In this compound research, PCA can be applied to:

Provide an overview: Analyze metabolomic data from fungal cultures grown under different conditions (e.g., varying temperature, pH, or nutrient sources) to visualize natural groupings, trends, or outliers in the data. mdpi.commetabolomics.se

Assess data quality: Identify experimental anomalies or batch effects. metwarebio.com

For instance, a study might aim to understand how different carbon sources affect the production of this compound. After analyzing samples with HPLC-MS, PCA could be used on the resulting data matrix. A scores plot of PC1 vs. PC2 might show distinct clusters of samples corresponding to the different carbon sources, providing a clear visual summary of the metabolic shifts induced by each condition.

Below is a hypothetical data table showing the results of a PCA performed on a dataset from fungal cultures under different experimental conditions. The table illustrates how the first few principal components capture the majority of the information.

Table 1: Example of Principal Component Analysis Results for Fungal Metabolite Data

Principal ComponentEigenvalue% Variance ExplainedCumulative % Variance
PC17.6547.847.8
PC23.2120.167.9
PC31.9812.480.3
PC40.885.585.8

Partial Least Squares Discriminant Analysis (PLS-DA)

While PCA is excellent for unsupervised exploration, Partial Least Squares Discriminant Analysis (PLS-DA) is a supervised method used when the goal is to find the variables that best distinguish between predefined classes. metwarebio.commetabolon.com For example, if the objective is to maximize this compound production, samples could be classified into "high-yield" and "low-yield" groups. PLS-DA then builds a model to maximize the covariance between the analytical data (e.g., spectral or chromatographic peaks) and these class labels. metabolon.com

This makes PLS-DA particularly powerful for:

Classification: Building robust models to classify new samples into predefined groups. metwarebio.com

Biomarker Discovery: Identifying the specific metabolites (or variables) that are most influential in separating the classes. metabolon.com

A key output of PLS-DA is the Variable Importance in Projection (VIP) score. Variables with a VIP score greater than 1.0 are generally considered important for the model's discriminatory power. In the context of this compound research, a PLS-DA model could identify not only the chromatographic peak corresponding to this compound as a key differentiator but also other related metabolites that are up- or down-regulated in high-yield conditions. An advancement of this method, Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), can further refine the model by separating the variation in the data that is correlated to the class distinction from the uncorrelated (orthogonal) variation, simplifying interpretation. nih.govmetwarebio.com

The following interactive table presents hypothetical VIP scores from a PLS-DA model designed to differentiate between high-yield and low-yield this compound cultures.

Table 2: Example of PLS-DA Variable Importance in Projection (VIP) Scores

MetaboliteRetention Time (min)Mass-to-Charge Ratio (m/z)VIP Score
This compound 12.5 225.123 2.15
Neohydroxyaspergillic acid11.8227.1391.78
Pre-Mutaaspergillic acid A9.2241.1551.45
Unidentified Compound 17.4198.0811.12
Leucine2.1132.1020.85
Tryptophan4.5205.0970.79

This table highlights this compound as the most significant variable for distinguishing the groups, with other related pyrazine (B50134) compounds also showing high importance. This type of analysis provides targeted insights that can guide further optimization of production conditions. mdpi.com

Ecological Roles and Biotechnological Potential of Mutaaspergillic Acid

Role in Fungal Defense Mechanisms and Microbial Interactions

Mutaaspergillic acid plays a significant role in the ecological strategy of the fungi that produce it, primarily through chemical defense and mediating interactions with other microbes. As a bioactive compound, it functions as an antibiotic, enabling the producing fungus to compete with and inhibit the growth of surrounding bacteria. tandfonline.comscribd.com This antagonistic relationship is a crucial survival mechanism in complex microbial environments where resources are limited. insightsociety.org

The primary recognized role of this compound is as a growth inhibitor against specific bacteria. tandfonline.comnih.govresearchgate.netd-nb.info Research has specifically identified its potent activity against "hiochi-bacteria," a group of lactic acid bacteria (Lactobacillus species) known to spoil sake (Japanese rice wine). tandfonline.comscispace.comtandfonline.comoup.com By suppressing these spoilage organisms, Aspergillus oryzae secures its niche during the fermentation process. tandfonline.com The inhibitory action of this compound is not limited to a narrow group; it exhibits a broader antibacterial spectrum, although its effectiveness varies against different species. tandfonline.comscribd.com This suggests a general defensive function, protecting the fungus from a range of potential bacterial competitors in its environment. uzh.ch

Fungi produce a vast array of secondary metabolites to navigate their environment, and these compounds are key to their defense systems. innovareacademics.in this compound is one such metabolite, contributing to the chemical arsenal (B13267) of A. oryzae. nih.govresearchgate.net Its production helps the fungus establish and maintain its territory by creating an environment that is less hospitable to susceptible bacteria. insightsociety.orguzh.ch This interaction is a classic example of amensalism, where one organism (the fungus) produces a substance that inhibits another (the bacteria), without being affected itself. insightsociety.org

Target Microorganism TypeSpecific ExamplesObserved Effect of this compoundReference
BacteriaHiochi-bacilli (Lactobacillus homohiochii, Lactobacillus heterohiochii)Growth inhibition tandfonline.com
BacteriaGeneral Gram-positive and Gram-negative bacteriaAntibacterial activity tandfonline.comscribd.com
FungiVariousGeneral antifungal activity ontosight.aimdpi.com

Contribution to Traditional Fermentation Processes (e.g., Koji Production)

This compound is a notable metabolite in the context of traditional Asian fermentation, particularly in the production of koji. nih.gov Koji is steamed rice or soybeans that have been inoculated with the mold Aspergillus oryzae. researchgate.netnih.gov It serves as a source of powerful enzymes for making a variety of fermented foods, including sake, miso, and soy sauce. researchgate.netnih.gov

The production of this compound by A. oryzae during koji fermentation is not merely incidental; it serves a functional purpose. tandfonline.comd-nb.info The primary contribution is the suppression of undesirable microbial contaminants. tandfonline.com Fermentation environments are rich in nutrients and can be susceptible to spoilage by various bacteria. insightsociety.orgfrontiersin.org this compound, with its antibacterial properties, acts as a natural preservative, inhibiting the growth of spoilage organisms like the previously mentioned hiochi-bacteria in sake production. tandfonline.comfoodcom.pl This ensures that the intended microorganisms, namely A. oryzae and later, brewing yeasts like Saccharomyces cerevisiae, can dominate the fermentation process, leading to a final product with the desired quality and flavor profile. tandfonline.comnih.gov

Fermentation ProcessRole of Aspergillus oryzaeContribution of this compoundReference
Koji ProductionPrimary fermentation agent, produces enzymes.Acts as a natural antibacterial agent. nih.govresearchgate.net
Sake BrewingKoji provides enzymes to convert rice starch to sugar for yeast.Inhibits growth of spoilage bacteria (hiochi-bacilli). tandfonline.comd-nb.info
Miso & Soy SauceKoji provides enzymes for soybean and grain breakdown.Protects the initial mash from bacterial contamination. insightsociety.orgresearchgate.net

Agricultural and Industrial Applications of this compound (Non-Clinical)

The inherent biological activities of this compound suggest its potential for development in non-clinical agricultural and industrial sectors. ontosight.ai Its proven efficacy as an antimicrobial agent is the primary driver for these potential applications. tandfonline.comscribd.com

In agriculture, there is a continuous search for new biopesticides to manage plant diseases with reduced environmental impact compared to synthetic chemicals. nih.govfrontiersin.org Fungal metabolites are a rich source of such compounds. ontosight.ai The antibacterial and antifungal properties of this compound and related aspergillic acids indicate a potential use as a biopesticide. ontosight.aimdpi.comresearchgate.net It could be developed to control specific bacterial or fungal pathogens that affect crops, contributing to more sustainable agricultural practices. nih.gov

In the food industry, the prevention of microbial spoilage is a constant challenge. This compound's ability to inhibit the growth of certain bacteria makes it a candidate for use as a food preservative. nih.govmdpi.comresearchgate.netannexechem.com Its natural origin as a fungal metabolite could make it an attractive alternative to synthetic preservatives for consumers seeking "clean label" products. nih.govmdpi.com Its demonstrated activity against sake-spoiling bacteria highlights a specific application in preserving fermented beverages. tandfonline.com Further research could expand its use to other food products susceptible to bacterial contamination. foodcom.plresearchgate.net

Application SectorPotential UseUnderlying MechanismReference
AgricultureBiopesticide / BiofungicideInhibition of pathogenic bacteria and fungi. ontosight.ainih.govresearchgate.net
Food IndustryFood PreservativeInhibition of food spoilage bacteria. tandfonline.comnih.govmdpi.com
BiotechnologyResearch ToolStudying microbial interactions and defense mechanisms. nih.govontosight.ai

Role as a Siderophore or Metal Chelator in Biological Systems

This compound belongs to the aspergillic acid class of compounds, which are recognized as iron-chelating agents. nih.govmdpi.com Chelation is a chemical process where a molecule, known as a chelator, binds tightly to metal ions. thegoodscentscompany.comwikipedia.org In biological systems, iron is an essential nutrient for nearly all organisms, but its availability is often limited because it exists in an insoluble ferric (Fe³⁺) form in the environment. mdpi.comnih.gov

Microorganisms, including fungi, have evolved to produce high-affinity iron-chelating compounds called siderophores to scavenge for iron. mdpi.com These molecules are secreted into the environment, where they bind to ferric iron, and the resulting iron-siderophore complex is then taken up by the microorganism through specific transporters. mdpi.com The production of aspergillic acids by Aspergillus species is a classic siderophore strategy. nih.govmdpi.com The characteristic orange color observed when some Aspergillus species are grown on specific iron-containing media is the result of the complex formed between aspergillic acid and ferric ions. mdpi.comresearchgate.net

As a member of this family, this compound is understood to function as a siderophore. nih.gov Its structure, which includes a cyclic hydroxamic acid group, is typical of hydroxamate-type siderophores, which are known for their strong affinity for iron. unl.ptinnovareacademics.inmdpi.com By chelating iron in its vicinity, A. oryzae not only secures this vital nutrient for itself but also creates an iron-depleted environment that can inhibit the growth of competing microbes that are less efficient at iron acquisition. mdpi.comnih.gov This dual function of nutrient uptake and antimicrobial activity is a key competitive advantage conferred by siderophores like this compound. mdpi.comnih.gov The ability of such compounds to bind metal ions is a fundamental aspect of their ecological role and biological activity. d-nb.infonih.govscirp.orgnih.gov

FeatureDescriptionRelevance to this compoundReference
Chemical ClassAspergillic Acid / Pyrazine (B50134) derivativeBelongs to this class of known iron-chelators. nih.govunl.pt
Functional GroupCyclic hydroxamic acidKey structural feature for hydroxamate-type siderophores, responsible for iron binding. tandfonline.comunl.pt
Biological FunctionSiderophoreSequesters environmental iron for fungal uptake. nih.govmdpi.com
Ecological RoleMetal ChelationCompetes for iron, inhibiting other microbes and facilitating nutrient acquisition. mdpi.comnih.gov

Future Research Directions and Challenges in Mutaaspergillic Acid Studies

Untapped Biosynthetic Potential and Pathway Discovery

The biosynthesis of mutaaspergillic acid and related pyrazinones in fungi like Aspergillus oryzae is an area ripe for exploration. nih.gov While it is known to be a derivative of aspergillic acid, formed from amino acid precursors, the precise enzymatic steps and regulatory networks are not fully elucidated. oup.comnbu.ac.in

Future research should focus on:

Genome Mining: The sequencing of fungal genomes has revealed that a large number of secondary metabolite biosynthetic gene clusters (BGCs) are silent under standard laboratory conditions. nih.gov A targeted genomics-based approach can be used to identify the specific BGC responsible for this compound production in Aspergillus species. nih.gov Comparative genomics between producing and non-producing strains could accelerate this discovery. nih.gov

Pathway Elucidation: Once the BGC is identified, a combination of gene knockout studies, heterologous expression of pathway genes in model organisms like Saccharomyces cerevisiae or E. coli, and feeding experiments with labeled precursors can be used to determine the function of each enzyme in the pathway. mdpi.comfrontiersin.org This will provide a complete roadmap of the biosynthesis from simple amino acid building blocks to the final complex structure.

Discovery of Novel Analogues: Understanding the biosynthetic machinery opens the door to discovering new, naturally produced analogues. The enzymes within the pathway may exhibit some substrate flexibility, incorporating different amino acids to create a variety of pyrazinone structures that have not yet been identified. ontosight.ai

Table 1: Potential Research Strategies for Biosynthetic Pathway Elucidation

Research Approach Objective Expected Outcome
Comparative Genomics Identify the this compound biosynthetic gene cluster (BGC). Localization of the specific BGC in the Aspergillus genome. nih.gov
Heterologous Expression Functionally characterize enzymes from the BGC. Confirmation of enzymatic steps and intermediates in the pathway. frontiersin.org
Gene Deletion Studies Validate the role of individual genes within the native producer. Understanding of each gene's contribution to the final structure. mdpi.com

| Metabolite Profiling | Identify pathway intermediates and novel related compounds. | A more complete picture of the metabolic network surrounding this compound. ontosight.ai |

Exploration of Novel Biological Activities

The initial characterization of this compound was as an antimicrobial agent against bacteria specific to sake spoilage. oup.comtandfonline.com However, fungal metabolites often exhibit a wide range of bioactivities. ontosight.ai The structural similarity of this compound to other bioactive pyrazinones and diketopiperazines suggests it may have other pharmacological properties. researchgate.net

Key areas for future investigation include:

Broad-Spectrum Antimicrobial Screening: Its activity should be tested against a wider panel of clinically relevant bacteria and fungi, including drug-resistant strains. The hydroxamic acid moiety is known to be crucial for the antimicrobial properties of the related aspergillic acid, a feature that warrants further investigation in this compound. core.ac.uk

Antihypertensive Effects: Some aspergillic acids have demonstrated antihypertensive properties, suggesting a potential cardiovascular application for this compound. nih.gov

Cytotoxic and Anticancer Activity: Related pyrazinone derivatives have shown cytotoxic effects against cancer cell lines. researchgate.net this compound should be systematically evaluated for its potential as an anticancer agent against various human cancer cell lines.

Enzyme Inhibition: Given its structure, it could be explored as an inhibitor of specific enzymes, such as metallo-β-lactamases, a property seen in other fungal metabolites like aspergillomarasmine A. nih.gov

Optimization of Production Through Advanced Biotechnological Approaches

To facilitate further research and potential commercial application, efficient production methods for this compound are necessary. Currently, production relies on fermentation of the native producer, Aspergillus oryzae. nih.gov Advanced biotechnology offers several avenues for process optimization.

Strategies for enhanced production include:

Fermentation Optimization: Systematic optimization of culture conditions—such as pH, temperature, aeration, and media composition—can significantly increase yields from the native fungal host. biomedres.usnih.gov

Metabolic Engineering of Native Hosts: Overexpression of key biosynthetic genes and pathway-specific transcription factors, along with the deletion of genes from competing metabolic pathways, can channel more metabolic flux towards this compound production. frontiersin.org

Heterologous Production: Transferring the entire biosynthetic pathway into a well-characterized industrial host like Saccharomyces cerevisiae or Escherichia coli could offer more controlled and scalable production, free from other potentially undesirable metabolites produced by the native fungus. nih.gov This approach has been successful for other complex plant and fungal natural products. nih.gov

Development of Highly Specific Analogues for Targeted Applications

The chemical structure of this compound provides a scaffold for the development of semi-synthetic analogues with improved potency, selectivity, and pharmacokinetic properties. The hydroxamic acid group is an essential feature for the antimicrobial activity of aspergillic acids, making it a key functional group to consider in the design of new derivatives. core.ac.uk

Future research should involve:

Structure-Activity Relationship (SAR) Studies: By synthesizing or isolating a series of analogues (such as deoxythis compound) and testing their biological activities, researchers can determine which parts of the molecule are critical for its effects. oup.comresearchgate.net This knowledge is fundamental for designing more effective compounds.

Combinatorial Biosynthesis: Once the biosynthetic pathway is understood and established in a heterologous host, precursor-directed biosynthesis can be employed. By feeding the engineered microbe with non-native amino acid precursors, it may be possible to generate novel analogues that are difficult to produce through traditional chemical synthesis.

Targeted Chemical Modification: Specific chemical modifications to the this compound scaffold could be performed to enhance its activity against a particular target, improve its stability, or reduce off-target effects.

Table 2: Key this compound Analogues and Related Compounds

Compound Name Class Known or Potential Significance Source(s)
Aspergillic acid Pyrazinone Parent compound; exhibits antihypertensive and antifungal activities. nbu.ac.innih.gov
Deoxythis compound Pyrazinone Reduction product of this compound; used in structural elucidation. oup.comresearchgate.net
Flavacol (B1615448) Pyrazinone A related pyrazinone derivative. nbu.ac.in
Neohydroxyaspergillic acid Pyrazinone A derivative of aspergillic acid. nbu.ac.in

| Cyclo(L-Pro-L-Leu) | Diketopiperazine | Structurally related alkaloid class often co-produced with pyrazinones. | researchgate.net |

Integration of Omics Technologies in this compound Research

A holistic, systems-biology approach is crucial for comprehensively understanding and harnessing the potential of this compound. The integration of multiple "omics" technologies can provide a complete picture from the genetic blueprint to the final metabolic output. frontiersin.orgmdpi.com

Key applications of omics technologies include:

Genomics: As mentioned, genomics is the starting point for identifying the biosynthetic gene cluster responsible for producing the compound. nih.gov

Transcriptomics: By analyzing the complete set of RNA transcripts under different conditions, researchers can understand how the expression of the this compound BGC is regulated. This can reveal key transcription factors and environmental signals that switch the pathway on or off. mdpi.comfrontiersin.org

Proteomics: This technology identifies the proteins present in the organism, allowing for the direct detection of the biosynthetic enzymes. Integrating transcriptomics and proteomics data can provide a more comprehensive view of how gene expression translates into functional machinery. mdpi.comnih.gov

Metabolomics: This powerful tool analyzes the complete set of small-molecule metabolites. It can be used to identify new pathway intermediates, shunt products, and novel analogues of this compound, providing direct insight into the metabolic network. frontiersin.orgnih.gov

By integrating these datasets, researchers can build robust models of the biosynthetic pathway and its regulation, accelerating discovery and engineering efforts. mdpi.comnih.gov This multi-omics strategy represents the future of natural product research, moving beyond the study of single genes or compounds to a systems-level understanding.

Q & A

Q. Guidance for Reproducibility :

  • Follow the Beilstein Journal’s experimental reporting standards: detailed protocols, strain accession numbers, and raw data deposition in public repositories (e.g., NCBI) .
  • For genomic studies, reference annotated gene clusters from databases like FungiDB or AntiSMASH .

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